2-[5-(4-Bromophenyl)furan-2-yl]quinazolin-4-ol
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Overview
Description
2-[5-(4-Bromophenyl)furan-2-yl]quinazolin-4-ol is a complex organic compound that features a quinazolin-4-ol core substituted with a 5-(4-bromophenyl)furan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-Bromophenyl)furan-2-yl]quinazolin-4-ol typically involves multi-step organic reactions. One common route starts with the preparation of 5-(4-bromophenyl)furan-2-carbaldehyde, which is then subjected to a series of reactions to introduce the quinazolin-4-ol moiety. Key steps may include:
Bromination: Introduction of the bromine atom to the phenyl ring.
Furan Formation: Cyclization to form the furan ring.
Quinazolin-4-ol Synthesis: Formation of the quinazolin-4-ol core through condensation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-Bromophenyl)furan-2-yl]quinazolin-4-ol can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a furan-2-carboxylic acid derivative, while substitution reactions can introduce various functional groups to the phenyl ring.
Scientific Research Applications
2-[5-(4-Bromophenyl)furan-2-yl]quinazolin-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[5-(4-Bromophenyl)furan-2-yl]quinazolin-4-ol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Bromophenyl)furan-2-carbaldehyde
- [5-(4-Bromophenyl)furan-2-yl]methanamine hydrochloride
- {[5-(4-Bromophenyl)furan-2-yl]methyl}(methyl)amine hydrochloride
Uniqueness
2-[5-(4-Bromophenyl)furan-2-yl]quinazolin-4-ol is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C18H11BrN2O2 |
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Molecular Weight |
367.2 g/mol |
IUPAC Name |
2-[5-(4-bromophenyl)furan-2-yl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C18H11BrN2O2/c19-12-7-5-11(6-8-12)15-9-10-16(23-15)17-20-14-4-2-1-3-13(14)18(22)21-17/h1-10H,(H,20,21,22) |
InChI Key |
SRYBIXPURMTCCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CC=C(O3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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